2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide
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Overview
Description
2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide is an organic compound with the molecular formula C11H14ClNO2 It is characterized by the presence of a chloroacetamide group attached to a 3-methylphenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylphenol and 2-chloroacetyl chloride.
Formation of Intermediate: 3-methylphenol is reacted with ethylene oxide to form 3-methylphenoxyethanol.
Acylation Reaction: The intermediate 3-methylphenoxyethanol is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Hydrolysis: Formation of 3-methylphenoxyacetic acid and ethylamine.
Scientific Research Applications
Chemistry
In organic synthesis, 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide is used as an intermediate for the preparation of various heterocyclic compounds. It serves as a building block in the synthesis of imidazole derivatives and other nitrogen-containing heterocycles.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. It is also employed in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide: Similar structure but with a methoxy group instead of a methyl group.
2-chloro-N-[2-(4-methylphenoxy)ethyl]acetamide: Similar structure but with the methyl group in the para position.
2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide: Similar structure but with an additional chloro group on the phenyl ring.
Uniqueness
2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to its analogs.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-9-3-2-4-10(7-9)15-6-5-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVOISOLKFAYSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406984 |
Source
|
Record name | 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50911-71-2 |
Source
|
Record name | 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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